2-(1-Methylpiperidin-4-yl)ethanol CAS 21156-84-3
2-(1-Methylpiperidin-4-yl)ethanol CAS 21156-84-3
An In-Depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanol (CAS 21156-84-3): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methylpiperidin-4-yl)ethanol (CAS 21156-84-3), a versatile heterocyclic alcohol of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, and details standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a critical building block in drug development, leveraging its unique structural features—a tertiary amine within a piperidine ring and a primary alcohol—for the creation of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical intermediate.
Introduction: A Profile of a Versatile Building Block
2-(1-Methylpiperidin-4-yl)ethanol is an organic compound featuring a piperidine ring N-substituted with a methyl group and a 2-hydroxyethyl group at the 4-position.[1] This unique combination of a sterically accessible primary alcohol and a basic tertiary amine makes it a bifunctional molecule with broad utility. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[2] The compound's properties, such as its basicity and potential for hydrogen bonding, are conferred by its piperidine ring and hydroxyl group, respectively, enhancing its solubility in polar solvents and influencing its interactions with biological systems.[1][3] Consequently, it serves as a key intermediate in the synthesis of diverse and complex pharmacologically active molecules.[2][4]
Caption: Core structural features of 2-(1-Methylpiperidin-4-yl)ethanol.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-(1-Methylpiperidin-4-yl)ethanol are critical for its handling, reaction optimization, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21156-84-3 | [1][5][6] |
| Molecular Formula | C₈H₁₇NO | [1][5][6] |
| Molecular Weight | 143.23 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | 120 °C | [5][7] |
| Density | 0.939 g/cm³ | [5][7] |
| Flash Point | 79.9 °C | [5][7] |
| Refractive Index | 1.465 | [5] |
| SMILES | CN1CCC(CC1)CCO | [1][3] |
| InChI | InChI=1/C8H17NO/c1-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 | [1][3] |
| Polar Surface Area (PSA) | 23.47 Ų | [5] |
| LogP (XLogP3) | 0.6485 | [5] |
Synthesis and Purification
The synthesis of 2-(1-Methylpiperidin-4-yl)ethanol is not commonly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on established principles of organic chemistry, particularly the N-alkylation of piperidine derivatives.
Synthetic Strategy: N-Alkylation Approach
The most direct method for synthesizing the target compound is the N-alkylation of 4-(2-hydroxyethyl)piperidine. This precursor contains the necessary piperidine ring and the hydroxyethyl side chain. The secondary amine of the piperidine is a potent nucleophile that can be methylated using a suitable electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. A base is typically required to neutralize the acid byproduct of the reaction.
An alternative, and often higher-yielding, approach is reductive amination. This involves reacting 4-(2-hydroxyethyl)piperidine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or formic acid (Eschweiler-Clarke reaction). This method is highly efficient for the methylation of secondary amines.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for the synthesis of 2-(1-Methylpiperidin-4-yl)ethanol from 2-(Piperidin-4-yl)ethanol.
Materials:
-
2-(Piperidin-4-yl)ethanol
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-(Piperidin-4-yl)ethanol in anhydrous DCM.
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Aldehyde Addition: Add 1.2 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to the stirring mixture. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: General workflow for the synthesis and purification of the target compound.
Purification Protocol
The crude product obtained from the synthesis can be purified using silica gel column chromatography.
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective. The polarity can be adjusted based on TLC analysis. A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the basic amine product from streaking on the acidic silica gel.
Analytical Characterization
Confirming the identity and purity of the synthesized 2-(1-Methylpiperidin-4-yl)ethanol requires a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (CH₃) around 2.2-2.3 ppm. The protons of the ethyl group (-CH₂CH₂OH) and the piperidine ring will appear as multiplets in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon will appear around 46 ppm, while the carbons of the piperidine ring and the ethyl side chain will resonate in the 25-70 ppm range.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z 143 or 144, respectively).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. C-H stretching bands will be observed around 2800-3000 cm⁻¹, and C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).
Applications in Research and Drug Development
The true value of 2-(1-Methylpiperidin-4-yl)ethanol lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.[4]
Role as a Pharmaceutical Scaffold
The compound provides a robust scaffold that can be elaborated through two primary chemical handles:
-
The Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to various esters, ethers, and halides, allowing for the introduction of a wide range of functional groups.
-
The Piperidine Ring: While the tertiary amine is relatively stable, the overall piperidine structure is a key pharmacophore for CNS activity.[2]
Its utility has been noted in the synthesis of intermediates for various pharmacologically active agents, including protein kinase inhibitors for cancer and autoimmune diseases, as well as nervous system depressants.[2]
Caption: Application pathways from the core intermediate to potential drug classes.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2-(1-Methylpiperidin-4-yl)ethanol. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines based on similar amine alcohols apply.[8][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly sealed.[10]
-
Fire Safety: The compound has a flash point of 79.9 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.[5][12] Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10] Do not allow the product to enter drains.[8]
Conclusion
2-(1-Methylpiperidin-4-yl)ethanol is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combining a reactive primary alcohol with a pharmacologically relevant N-methylpiperidine core, makes it an ideal starting point for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to effectively and safely leverage this compound in the pursuit of novel drug discovery and development.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Homeland Energy Solutions. (2012). UN GHS Safety Data Sheet. Retrieved from [Link]
-
Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. (n.d.). Retrieved from [Link]
-
Chemstock. (n.d.). ETHANOL. Retrieved from [Link]
Sources
- 1. CAS 21156-84-3: 2-(1-methylpiperidin-4-yl)ethanol [cymitquimica.com]
- 2. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
- 3. CAS 21156-84-3: 2-(1-methylpiperidin-4-yl)ethanol [cymitquimica.com]
- 4. innospk.com [innospk.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemstock.ae [chemstock.ae]
- 12. homelandenergysolutions.com [homelandenergysolutions.com]





